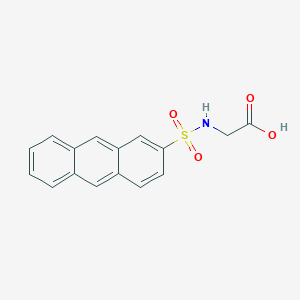
((3-Nitro-phenyl)-methyl-amino)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((3-Nitro-phenyl)-methyl-amino)-acetic acid is an organic compound that features a nitro group attached to a phenyl ring, which is further connected to a methylamino group and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((3-Nitro-phenyl)-methyl-amino)-acetic acid typically involves the nitration of a phenyl ring followed by the introduction of a methylamino group and an acetic acid moiety. One common method involves the nitration of phenylacetic acid to introduce the nitro group, followed by the reaction with methylamine to form the desired compound. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by amination and acylation steps. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
((3-Nitro-phenyl)-methyl-amino)-acetic acid undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.
Major Products Formed
Reduction: Reduction of the nitro group forms ((3-Amino-phenyl)-methyl-amino)-acetic acid.
Substitution: Electrophilic substitution can introduce various functional groups onto the phenyl ring, leading to derivatives with different properties.
Wissenschaftliche Forschungsanwendungen
((3-Nitro-phenyl)-methyl-amino)-acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ((3-Nitro-phenyl)-methyl-amino)-acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins, potentially inhibiting their activity. The phenyl ring and methylamino group can also participate in binding interactions with biological molecules, affecting various pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
((3-Amino-phenyl)-methyl-amino)-acetic acid: Formed by the reduction of the nitro group.
((3-Chloro-phenyl)-methyl-amino)-acetic acid: Formed by the substitution of the nitro group with a chlorine atom.
Uniqueness
((3-Nitro-phenyl)-methyl-amino)-acetic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The combination of the nitro group with the methylamino and acetic acid moieties allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C9H10N2O4 |
|---|---|
Molekulargewicht |
210.19 g/mol |
IUPAC-Name |
2-(N-methyl-3-nitroanilino)acetic acid |
InChI |
InChI=1S/C9H10N2O4/c1-10(6-9(12)13)7-3-2-4-8(5-7)11(14)15/h2-5H,6H2,1H3,(H,12,13) |
InChI-Schlüssel |
JRKPUAYEPNTVLU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(=O)O)C1=CC(=CC=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


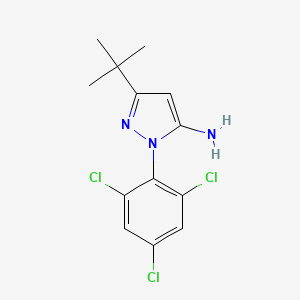
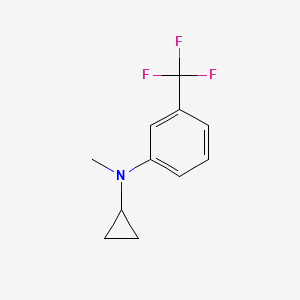
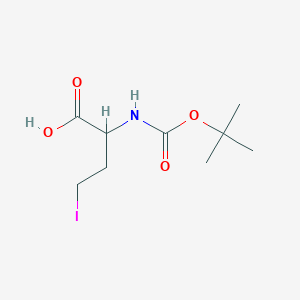
![(1S,3R,6S,8S,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55S,56S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol](/img/structure/B13146679.png)
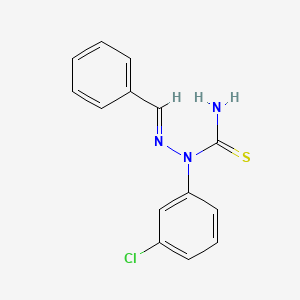
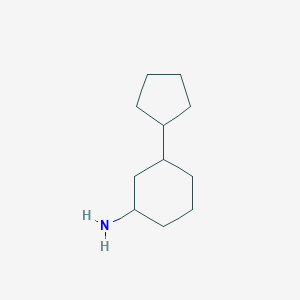
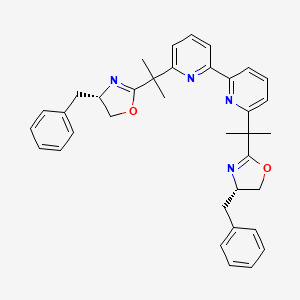
![3-Iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol](/img/structure/B13146707.png)

![Bis[(oxydi-2,1-phenylene)bis[diethylphosphine]palladium](/img/structure/B13146718.png)
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-iodobenzene-1-sulfonamide](/img/structure/B13146728.png)

